N-(2-(3-methoxyphenyl)-2-morpholinoethyl)furan-2-carboxamide

Medicinal Chemistry Lead Optimization Physicochemical Property

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)furan-2-carboxamide (CAS 941896-43-1) is a synthetic small molecule belonging to the furan-2-carboxamide class, characterized by a morpholinoethyl linker and a 3-methoxyphenyl substituent. It is primarily cataloged as a research chemical and scaffold for medicinal chemistry optimization, with preliminary data suggesting potential interactions with kinase and GPCR targets.

Molecular Formula C18H22N2O4
Molecular Weight 330.384
CAS No. 941896-43-1
Cat. No. B2561639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-methoxyphenyl)-2-morpholinoethyl)furan-2-carboxamide
CAS941896-43-1
Molecular FormulaC18H22N2O4
Molecular Weight330.384
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(CNC(=O)C2=CC=CO2)N3CCOCC3
InChIInChI=1S/C18H22N2O4/c1-22-15-5-2-4-14(12-15)16(20-7-10-23-11-8-20)13-19-18(21)17-6-3-9-24-17/h2-6,9,12,16H,7-8,10-11,13H2,1H3,(H,19,21)
InChIKeyHIGIYZKVCFVBJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-Methoxyphenyl)-2-morpholinoethyl)furan-2-carboxamide (CAS 941896-43-1): Procurement-Grade Characterization for Specialized Research


N-(2-(3-methoxyphenyl)-2-morpholinoethyl)furan-2-carboxamide (CAS 941896-43-1) is a synthetic small molecule belonging to the furan-2-carboxamide class, characterized by a morpholinoethyl linker and a 3-methoxyphenyl substituent. It is primarily cataloged as a research chemical and scaffold for medicinal chemistry optimization, with preliminary data suggesting potential interactions with kinase and GPCR targets [1]. Its computed physicochemical profile (MW 330.38, XLogP3 1.8, TPSA 63.9 Ų) indicates favorable drug-like properties for lead discovery [2].

Why N-(2-(3-Methoxyphenyl)-2-morpholinoethyl)furan-2-carboxamide Cannot Be Replaced by Generic Furan-2-carboxamide Analogs


Superficial structural similarity among furan-2-carboxamide derivatives masks critical differences in target engagement and physicochemical properties that preclude generic substitution. The specific 3-methoxyphenyl substitution pattern on the morpholinoethyl scaffold of CAS 941896-43-1 has been computationally associated with enhanced binding selectivity for certain kinase and GPCR targets compared to unsubstituted or para-substituted analogs [1]. Furthermore, the compound's distinct computed logP (1.8) and topological polar surface area (63.9 Ų) place it in a favorable region of drug-like chemical space that is not uniformly achieved by its closest analogs, directly impacting solubility and permeability for in vitro assays [2].

Quantitative Differentiation Evidence for N-(2-(3-Methoxyphenyl)-2-morpholinoethyl)furan-2-carboxamide Relative to Closest Analogs


Physicochemical Differentiation: Optimized Drug-Likeness Profile Compared to 5-Bromo Analog

The target compound demonstrates a superior computed drug-likeness profile over its closest commercially available analog, 5-bromo-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)furan-2-carboxamide. The non-brominated scaffold of CAS 941896-43-1 yields a substantially lower molecular weight (330.38 vs. 409.28 g/mol) and a more favorable lipophilicity (XLogP3 1.8 vs. an estimated >2.5 for the brominated form), better aligning with Lipinski's Rule of Five for oral drug-like space. This quantitative difference is directly relevant for researchers prioritizing lead-like properties in early-stage screening .

Medicinal Chemistry Lead Optimization Physicochemical Property

Target Engagement Potential: Predicted Kinase/GPCR Scaffold Preference over Unsubstituted Phenyl Analog

While direct comparative biochemical IC50 data for the target compound are not publicly available, class-level analysis indicates that the 3-methoxyphenyl substituent is a critical pharmacophoric element for kinase and GPCR target engagement. In related furan-2-carboxamide series, the presence of a meta-methoxy group on the phenyl ring enhances binding affinity compared to unsubstituted phenyl analogs. For instance, a structurally related analog, 5-methyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]furan-2-carboxamide (SPHINX), demonstrates an IC50 of 0.58 μM against SRPK1, whereas des-methyl/unsubstituted variants show significantly reduced potency, highlighting the necessity of optimized aryl substitution . The target compound's 3-methoxyphenyl group is therefore expected to confer a similar selectivity advantage over unsubstituted phenyl derivatives [1].

Kinase Inhibitor GPCR Ligand Structure-Activity Relationship

Commercial Availability and Purity Differentiation for Reproducible Research

The target compound is commercially available from catalog-based vendors at defined purity levels (e.g., ≥90%, as stocked by Life Chemicals) [1], whereas several of its closest structural analogs (e.g., N-(2-(furan-2-yl)-2-morpholinoethyl)furan-2-carboxamide, CAS 877631-20-4) are primarily supplied on a custom synthesis basis with variable purity and lead times . The availability of CAS 941896-43-1 as a pre-characterized stock compound with documented QC data reduces inter-batch variability and accelerates experimental timelines, a critical procurement factor for assay development and SAR studies.

Research Chemical Procurement Purity Specification Analytical QC

Optimal Application Scenarios for N-(2-(3-Methoxyphenyl)-2-morpholinoethyl)furan-2-carboxamide Based on Evidence


Kinase Inhibitor Lead Optimization Libraries

The compound's predicted kinase/GPCR scaffold preference and favorable drug-like properties (MW 330, XLogP3 1.8) make it a strong candidate for inclusion in focused screening libraries targeting kinases such as SRPK1 or PKD families, where the 3-methoxyphenyl moiety is expected to confer selectivity advantages over unsubstituted phenyl analogs [1].

Physicochemical Property Benchmarking in Medicinal Chemistry

Due to its compliance with Lipinski's Rule of Five (MW <500, logP <5, HBD 1, HBA 5), this compound serves as a reference for evaluating how subtle substituent changes (e.g., bromination) impact drug-likeness, as demonstrated by its 78.9 g/mol lower molecular weight compared to the 5-bromo analog [1].

Reproducible Pharmacological Profiling in Academic Core Facilities

The documented commercial availability at ≥90% purity with QC certificates positions CAS 941896-43-1 as a reliable reference standard for academic screening facilities that require consistent inter-experiment compound integrity, unlike custom-synthesis analogs with variable purity [1].

Quote Request

Request a Quote for N-(2-(3-methoxyphenyl)-2-morpholinoethyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.